Alanylphosphatidylglycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Alanylphosphatidylglycerol is an enzyme that belongs to the family of transferases, specifically the aminoacyltransferases. The systematic name of this enzyme class is L-alanyl-tRNA:phosphatidylglycerol alanyltransferase. Other names in common use include O-alanylphosphatidylglycerol synthase, and alanyl phosphatidylglycerol synthetase.

Aplicaciones Científicas De Investigación

Biochemical Mechanisms

A-PG is synthesized by the enzyme alanyl-phosphatidylglycerol synthase (aaPGS), which catalyzes the tRNA-dependent aminoacylation of phosphatidylglycerol (PG) with alanine. This modification alters the physical properties of the bacterial membrane, enabling adaptation to environmental changes and stress conditions.

- Enzymatic Activity : Studies have shown that aaPGS can tolerate mutations in its substrate, indicating a flexible recognition mechanism for its lipid substrates. The enzyme specifically recognizes the polar head group of PG, while modifications to fatty acid chains do not inhibit A-PG synthesis .

- Lipid Homeostasis : The incorporation of A-PG into bacterial membranes contributes to lipid homeostasis, which is crucial for survival under antimicrobial treatment. This adaptation mechanism allows bacteria to maintain membrane integrity and functionality despite external stressors .

Antimicrobial Resistance

A-PG has been implicated in enhancing bacterial resistance to various antimicrobial agents. The aminoacylation process mediated by aaPGS has been shown to render bacteria less susceptible to antibiotics, particularly in Gram-negative species like Pseudomonas aeruginosa.

- Resistance Mechanisms : The presence of A-PG in bacterial membranes can modify the electrostatic interactions between the membrane and positively charged antimicrobial compounds, thereby reducing their efficacy. For instance, studies indicate that strains producing A-PG exhibit altered susceptibility to β-lactams and cationic antimicrobial peptides (CAMPs) .

- Comparative Studies : Research comparing mutant strains that produce either A-PG or lysyl-phosphatidylglycerol (L-PG) highlights overlapping functions between these lipids in modulating membrane properties and antibiotic resistance profiles. This suggests that both lipids may play critical roles in bacterial survival strategies against antibiotic treatments .

Therapeutic Implications

The unique properties of A-PG present potential therapeutic applications, particularly in developing new strategies to combat antibiotic-resistant infections.

- Target for Antimicrobial Development : Given its role in mediating resistance, aaPGS represents a promising target for novel antimicrobial therapies aimed at inhibiting its function. By disrupting A-PG synthesis, it may be possible to enhance the effectiveness of existing antibiotics against resistant bacterial strains .

- Biotechnological Applications : The ability to manipulate lipid compositions through genetic engineering could lead to advancements in synthetic biology and biotechnology. For example, engineering strains to produce higher levels of A-PG may improve their resilience in industrial applications where microbial stability is crucial .

Case Studies and Research Findings

Análisis De Reacciones Químicas

Core Enzymatic Reaction

The primary chemical reaction involves alanyl-phosphatidylglycerol synthase (EC 2.3.2.11), which transfers an alanyl moiety from alanyl-tRNA to phosphatidylglycerol (PG):

Reaction Equation

L-alanyl-tRNA+phosphatidylglycerol⇌tRNA+3-O-L-alanyl-1-O-phosphatidylglycerol

| Substrates | Products | Enzyme Class | Organisms Studied |

|---|---|---|---|

| L-alanyl-tRNA, PG | tRNA, alanyl-PG | Aminoacyltransferase (EC 2.3.2.11) | Pseudomonas aeruginosa, Bacillus licheniformis |

This reaction occurs at the membrane interface, requiring precise recognition of both the tRNA and lipid substrates .

Catalytic Mechanism

The enzyme operates via a direct transesterification mechanism :

-

Substrate Binding :

-

Key Catalytic Residues :

-

Phosphatidylglycerol Recognition :

Substrate Specificity

The enzyme exhibits strict specificity for L-alanyl-tRNA but tolerates structural variations in tRNA’s acceptor stem, indicating recognition relies on the aminoacyl moiety rather than tRNA’s full structure .

Structural Insights

Crystallographic studies of P. aeruginosa alanyl-PG synthase reveal:

-

Polar Binding Site : Accommodates the tRNA’s aminoacyl group .

-

Membrane Integration : The enzyme’s N-terminal anchors it to the membrane, positioning the active site near PG substrates .

Functional and Environmental Modulation

-

pH Dependence : Synthesis increases under acidic conditions (pH 5.3), enhancing bacterial membrane stability .

-

Antimicrobial Resistance : Alanyl-PG reduces membrane permeability to cationic antimicrobial peptides by neutralizing surface charge .

Stereochemical Considerations

Propiedades

Número CAS |

65848-04-6 |

|---|---|

Fórmula molecular |

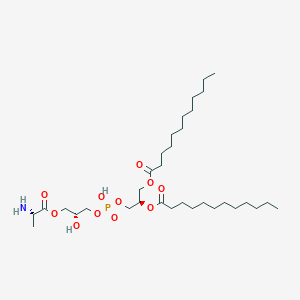

C33H64NO11P |

Peso molecular |

681.8 g/mol |

Nombre IUPAC |

[(2R)-3-[[(2R)-3-[(2S)-2-aminopropanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-dodecanoyloxypropyl] dodecanoate |

InChI |

InChI=1S/C33H64NO11P/c1-4-6-8-10-12-14-16-18-20-22-31(36)41-26-30(45-32(37)23-21-19-17-15-13-11-9-7-5-2)27-44-46(39,40)43-25-29(35)24-42-33(38)28(3)34/h28-30,35H,4-27,34H2,1-3H3,(H,39,40)/t28-,29+,30+/m0/s1 |

Clave InChI |

ZXAVHCQVHRXXOF-FRXPANAUSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |

SMILES isomérico |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](COC(=O)[C@H](C)N)O)OC(=O)CCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COC(=O)C(C)N)O)OC(=O)CCCCCCCCCCC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Ala-phosphatidylglycerol alanylphosphatidylglycerol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.